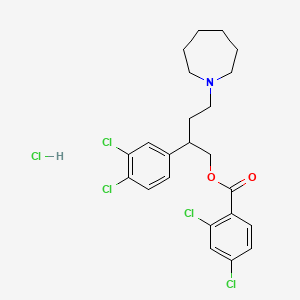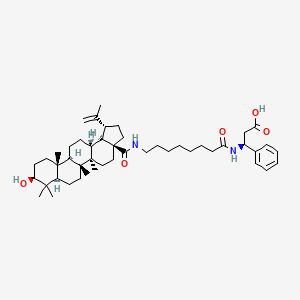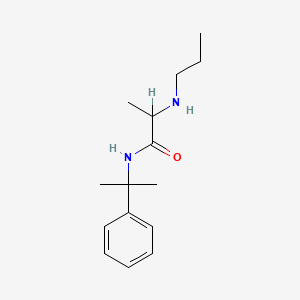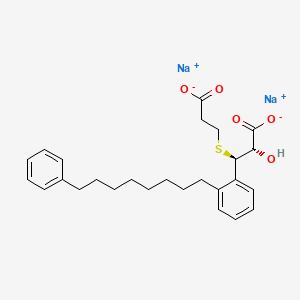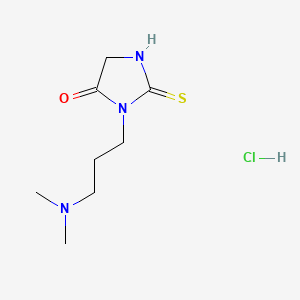
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is a chemical compound with a unique structure that combines the hydantoin ring with a dimethylamino propyl group and a thio group. This compound is often used in various scientific research applications due to its reactivity and ability to form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride typically involves the reaction of hydantoin with 3-(dimethylamino)propyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and real-time monitoring ensures that the reaction conditions are optimized for maximum yield and purity .
化学反応の分析
Types of Reactions
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding hydantoin derivative without the thio group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted hydantoin derivatives. These products can be further utilized in different applications depending on their chemical properties .
科学的研究の応用
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride involves its ability to form stable complexes with various biological molecules. The dimethylamino group can interact with amino acids and proteins, while the thio group can form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .
類似化合物との比較
Similar Compounds
Hydantoin: A simpler compound with a similar ring structure but without the dimethylamino propyl and thio groups.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a dimethylamino propyl group, used as a coupling agent in peptide synthesis.
Uniqueness
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is unique due to the combination of the hydantoin ring, dimethylamino propyl group, and thio group. This combination provides the compound with distinct reactivity and the ability to form stable complexes, making it valuable in various scientific research applications .
特性
CAS番号 |
86503-26-6 |
|---|---|
分子式 |
C8H16ClN3OS |
分子量 |
237.75 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H15N3OS.ClH/c1-10(2)4-3-5-11-7(12)6-9-8(11)13;/h3-6H2,1-2H3,(H,9,13);1H |
InChIキー |
DLKTWPILTHWFGR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C(=O)CNC1=S.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


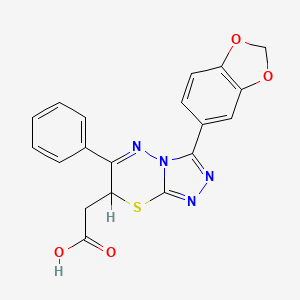
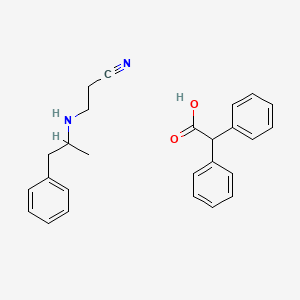
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)


